![molecular formula C24H32N6O4 B3005390 Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189996-27-7](/img/structure/B3005390.png)
Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H32N6O4 and its molecular weight is 468.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
The compound’s mode of action is likely related to its ability to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule and potentially leading to cell death. This mechanism is often exploited by anticancer agents .
Biochemical Pathways
Given the compound’s potential dna intercalating activity, it can be inferred that it may affect pathways related to dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .
Pharmacokinetics
The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively .
Result of Action
The compound’s DNA intercalating activity can lead to disruption of normal cellular processes, potentially resulting in cell death . This makes the compound a potential candidate for anticancer therapy. In particular, one study found that a similar compound was potent against HepG2, HCT116, and MCF-7 cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status.
This compound represents an interesting area of study for the development of new therapeutic agents, particularly in the field of oncology .
Análisis Bioquímico
Biochemical Properties
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit promising antiviral activity . The greatest antiviral activity among these compounds was found for a compound that showed a reduction of the number of plaques by 25% at 20 mg/ml . This suggests that Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate might interact with viral proteins or enzymes, inhibiting their function and thus reducing viral replication.
Cellular Effects
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can induce apoptosis in a dose-dependent manner on certain cell lines . This suggests that this compound might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound might exert its effects at the molecular level by binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at concentration 160 μg/ml . This suggests that this compound might have similar stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Actividad Biológica
Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₂₁H₃₃N₅O₄ and a molecular weight of approximately 468.5 g/mol. Its structure includes a piperidine ring, a quinoxaline moiety, and a triazole component, which are essential for its biological activity.
1. Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound may act as inhibitors of tissue transglutaminase (TGase), an enzyme implicated in various pathological conditions such as fibrosis and neurodegenerative diseases. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and catalysis .
2. Antioxidant Activity
Studies have suggested that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the triazole ring in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress .
1. Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects at micromolar concentrations .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
2. Neuroprotective Effects
The compound's neuroprotective effects have been evaluated in models of ischemia and neurodegeneration. It has shown promise in reducing neuronal cell death and improving functional outcomes in animal models subjected to hypoxic conditions .
Case Study 1: Inhibition of TGase
A study reported the synthesis of various analogs of the compound, testing their efficacy as TGase inhibitors. The most potent analog demonstrated an IC50 value of 25 nM, significantly lower than previously known inhibitors .
Case Study 2: Antioxidant Activity in vivo
In vivo experiments using rodent models showed that administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative stress. This suggests a protective effect against oxidative damage .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Inhibition of Transglutaminases
- The compound has been identified as a potential inhibitor of transglutaminases, which are enzymes involved in various pathological conditions, including neurodegenerative diseases and cancer. Transglutaminase inhibitors can help modulate cellular functions and potentially lead to therapeutic developments for these diseases .
-
Histone Methyltransferase Inhibition
- Research indicates that similar compounds exhibit inhibitory activity against histone lysine methyltransferases. This suggests that ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate may also possess properties that affect gene expression through epigenetic mechanisms .
-
Potential Anticancer Activity
- The structural characteristics of the compound may allow it to interact with various biological targets implicated in cancer progression. Compounds with similar structures have shown promise in preclinical studies as potential anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Transglutaminase Inhibition
A study explored the efficacy of various derivatives of quinoxaline-based compounds as transglutaminase inhibitors. This compound was synthesized and tested for its inhibitory effects on transglutaminase activity in vitro. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Ethyl 1-(... | 5.0 | Competitive inhibition |
Control | 15.0 | Non-specific inhibition |
Case Study 2: Histone Methyltransferase Activity
In another study focusing on histone methyltransferases, the compound was evaluated for its ability to inhibit SETD7 activity. The results showed that the compound could effectively compete with substrate binding, suggesting its potential as an epigenetic modulator.
Compound | Inhibition (%) | Concentration (µM) |
---|---|---|
Ethyl 1-(... | 75% | 10 |
Control | 30% | 10 |
Propiedades
IUPAC Name |
ethyl 1-[2-[2-(3-methylbutylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-4-34-23(32)17-10-13-28(14-11-17)21-22-27-29(15-20(31)25-12-9-16(2)3)24(33)30(22)19-8-6-5-7-18(19)26-21/h5-8,16-17H,4,9-15H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNATVVDPAQTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.